5-(2-Chlorophenyl)-1H-indole-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H8ClNO2 |
|---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C14H8ClNO2/c15-11-4-2-1-3-9(11)8-5-6-12-10(7-8)13(17)14(18)16-12/h1-7H,(H,16,17,18) |
InChI Key |
DNTMJRMZNUVCSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC(=O)C3=O)Cl |
Origin of Product |
United States |
Computational and Chemoinformatic Approaches in Indole 2,3 Dione Research
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR represents a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov This approach is foundational in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead structures. mdpi.com
Application of Multiple Linear Regression (MLR) and Genetic Algorithm Partial Least Squares (GA-PLS) Methods
In the realm of QSAR, various statistical techniques are employed to build predictive models. nih.gov Multiple Linear Regression (MLR) is a statistical method used to model the relationship between a dependent variable and one or more independent variables. In the context of indole (B1671886) derivatives, MLR has been utilized to create QSAR models that rationalize inhibitory activity against specific targets, such as matrix metalloproteinase-13 (MMP-13). wjpr.net
Partial Least Squares (PLS) regression is another statistical method that is particularly useful when the number of predictor variables is high. It has been shown to corroborate the findings from MLR analyses of indole derivatives, confirming the dominance of identified molecular descriptors. wjpr.net The genetic algorithm (GA) can be coupled with PLS (GA-PLS) to select the most relevant descriptors, thereby improving the predictive power of the QSAR model.
Utilization of Topological, Chemical, Geometrical, and Functional Group Descriptors for Activity Prediction
The predictive power of a QSAR model is heavily dependent on the molecular descriptors used. researchgate.net These descriptors are numerical values that encode different aspects of a molecule's structure and properties.
Topological Descriptors: These 2D descriptors are derived from the graph representation of a molecule and describe its size, shape, and branching. researchgate.net Examples include the information content index of 2nd order neighborhood symmetry (IC2) and the average valence connectivity index chi-2 (X2A), both of which have been identified as important in rationalizing the MMP-13 inhibitory activity of indole derivatives. wjpr.net
Chemical Descriptors: These descriptors quantify physicochemical properties such as molecular weight (MW) and the number of specific atoms (e.g., number of oxygen atoms, nO). wjpr.net
Geometrical Descriptors: These 3D descriptors require the three-dimensional coordinates of the atoms and can include information about the molecule's surface area and volume.
Functional Group Descriptors: These descriptors account for the presence of specific functional groups, such as the number of rotatable bonds (RBN) and the presence of an aromatic ester functionality (nCOORPh), which have been shown to play a pivotal role in the activity of certain indole derivatives. wjpr.net
A summary of key descriptors used in QSAR studies of indole derivatives is presented below.
| Descriptor Type | Example Descriptor | Role in Activity Prediction |
| Topological | Information Content Index (IC2), Average Valence Connectivity Index (X2A) | Rationalization of MMP-13 inhibition. wjpr.net |
| Chemical | Molecular Weight (MW), Number of Oxygen atoms (nO) | Key factors in MMP-13 inhibitory activity. wjpr.net |
| Functional Group | Number of Rotatable Bonds (RBN), Aromatic Ester Functionality (nCOORPh) | Important for rationalizing MMP-13 inhibition. wjpr.net |
Development and Validation of Predictive QSAR Models
The development of a robust QSAR model is an iterative process that involves several key stages. mdpi.comresearchgate.net A reliable model should not only fit the training data well but also accurately predict the activity of new, untested compounds. mdpi.com
The process begins with the selection of a training set of molecules with known biological activities. nih.gov Molecular descriptors are then calculated for these compounds. nih.gov Statistical methods like MLR or PLS are used to build the model. nih.gov
Validation is a critical step to ensure the model's reliability and predictive power. researchgate.net This is typically done through both internal and external validation techniques. researchgate.net Internal validation often involves cross-validation procedures like the leave-one-out (LOO) method. researchgate.net External validation involves using the model to predict the activity of a separate test set of compounds that were not used in the model's development. researchgate.net A good correlation between the predicted and observed activities for the test set indicates a robust and predictive QSAR model. nih.gov The applicability domain of the model is also determined to ensure that predictions are reliable and within the chemical space of the training set. wjpr.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to understand how a ligand, such as 5-(2-Chlorophenyl)-1H-indole-2,3-dione, might interact with a protein target at the atomic level. nih.gov
Prediction of Ligand-Protein Binding Modes and Affinities
Molecular docking simulations are instrumental in predicting how a ligand binds within the active site of a protein and estimating the strength of this interaction, often expressed as a binding affinity or docking score. bohrium.comnih.gov For instance, docking studies on isatin (B1672199) sulfonamide derivatives with the epidermal growth factor receptor (EGFR) have revealed binding free energies and have been used to compare the potential of different compounds. mdpi.com Similarly, indole derivatives have been docked into the active sites of targets like COX-2, STAT3, and TNF-α to elucidate their mechanism of action. nih.gov The orientation and interactions of Schiff bases of indoline-2,3-dione within the active site of Mycobacterium tuberculosis DNA gyrase have also been investigated using docking, highlighting the importance of the isatin moiety for strong interactions. nih.gov
The binding affinities for a series of docked indole derivatives against various protein targets are often presented in tabular format to facilitate comparison.
| Compound Type | Protein Target | Predicted Binding Affinity (kcal/mol) |
| Isatin Sulfonamide Derivatives | EGFR (PDB: 1M17) | -19.21 to -21.74 mdpi.com |
| Indole Derivative (MMINA) | COX-2 | -9.00 nih.gov |
| Indole Derivative (MMINA) | STAT3 | Not specified |
| Indole Derivative (MMINA) | TNF-α | Not specified |
Identification of Critical Amino Acid Residues and Binding Site Characteristics
A key outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that are crucial for ligand recognition and binding. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, crystallographic and kinetic data for substituted indole-2,3-diones have shown direct interactions with active-site cysteine residues in aldehyde dehydrogenases (ALDH). nih.gov Specifically, these compounds can interact with the catalytic nucleophile, Cys243, in ALDH3A1. nih.gov In ALDH2, the 3-keto group of the indole-2,3-dione is surrounded by the adjacent Cys301/303 residues. nih.gov
Furthermore, studies on other complex indole derivatives have demonstrated interactions with specific residues in their respective protein targets. nih.gov The identification of these key residues is invaluable for understanding the structure-activity relationship and for designing new derivatives with improved affinity and selectivity. nih.govnih.gov
Target-Specific Docking Studies for Indole-2,3-diones
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. youtube.comyoutube.com This method is crucial for understanding the binding mode and affinity of potential drug candidates, thereby elucidating their mechanism of action at a molecular level. For indole-2,3-dione (isatin) derivatives, docking studies have been instrumental in identifying and optimizing inhibitors for a variety of biological targets. nih.govnih.gov
Research on isatin derivatives has shown their potential to interact with a wide array of enzymes and receptors. For instance, various Schiff bases of indoline-2,3-dione have been investigated as inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase. nih.gov Docking studies revealed that the isatin moiety is crucial for interacting with the enzyme's active site. nih.gov Similarly, indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives have been docked against α-glucosidase and α-amylase, enzymes relevant to diabetes. nih.govacs.org These studies demonstrated that substituents on the isatin ring, such as chloro and nitro groups, significantly influence the binding affinity and inhibitory potential. nih.gov
Other important targets for isatin derivatives include Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Cyclin-Dependent Kinase 2 (CDK2), which are pivotal in cancer progression. mdpi.comnih.gov Docking simulations help in predicting the binding interactions within the ATP-binding pocket of these kinases, guiding the synthesis of more potent and selective inhibitors. mdpi.comnih.gov The interaction of the ligand with key amino acid residues is analyzed to hypothesize a mechanism of action. nih.gov
Interactive Table: Examples of Target-Specific Docking Studies on Indole-2,3-dione Derivatives
| Target Protein | Derivative Class | Key Findings |
|---|---|---|
| Mtb DNA Gyrase | Schiff bases of indoline-2,3-dione | Isatin moiety and side chain are important for strong interactions with the active site. nih.gov |
| α-Glucosidase | Indoline-2,3-dione-based benzene sulfonamides | Substituents on the isatin ring (e.g., -Cl, -NO2) influence binding affinity. nih.gov |
| α-Amylase | Indoline-2,3-dione-based benzene sulfonamides | Active compounds show strong interactions with key residues in the enzyme. nih.govacs.org |
| EGFR Tyrosine Kinase | Azolylhydrazonothiazoles | Blocking the growth pathway by inhibiting this receptor is a promising anticancer strategy. nih.gov |
Advanced Quantum Chemical Analyses
Quantum chemical analyses provide a detailed understanding of the electronic properties of molecules, which is fundamental to their reactivity and interaction with biological targets.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net For indole-2,3-dione derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p) or 6-31G, are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. mdpi.cominternationaljournalssrg.org These calculations are fundamental for understanding the molecule's three-dimensional conformation and the distribution of electron density. mdpi.comresearchgate.net Studies on 5-chloroisatin (B99725) derivatives have utilized DFT to elucidate reactivity and reaction mechanisms, with theoretical results showing good consistency with experimental data. internationaljournalssrg.org The geometric and energetic properties calculated by DFT help to predict the stability of different conformations of the molecule. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilicity. youtube.com The interaction between the HOMO of one molecule and the LUMO of another is a key factor governing their reaction. wikipedia.orglibretexts.org For indole-2,3-dione derivatives, FMO analysis helps predict reactive sites for nucleophilic and electrophilic attacks. researchgate.net
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by describing the Lewis-like structure of a molecule. wikipedia.orgwisc.edu It localizes the molecular orbitals into bonding orbitals, lone pairs, and antibonding orbitals. wikipedia.orgwisc.edu NBO analysis is used to assess molecular stability through the examination of hyperconjugative interactions and electron delocalization. researchgate.net These interactions, often represented as charge transfer from a filled (donor) NBO to an empty (acceptor) NBO, are crucial for stabilizing the molecule. wikipedia.org In isatin derivatives, NBO analysis can quantify the intramolecular charge transfer and delocalization effects that influence the compound's electronic properties and reactivity. researchgate.net
Computational methods are extensively used to calculate thermodynamic variables and reactivity descriptors. A key parameter derived from FMO analysis is the HOMO-LUMO energy gap (ΔE). scirp.org This energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large ΔE implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small ΔE suggests that the molecule is more reactive and prone to intramolecular charge transfer. scirp.orgresearchgate.net For isatin derivatives, a lower HOMO-LUMO gap is often correlated with higher biological activity. researchgate.net DFT calculations are frequently used to determine these energy gaps, with functionals like ωB97XD often providing accurate predictions. nih.gov
Interactive Table: Calculated HOMO-LUMO Energy Gaps for Isatin Derivatives
| Compound/Derivative Class | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Quinoline (B57606) | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |
| Isatin-based Thiazolidine | DFT | - | - | < 4.0 | researchgate.net |
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics
While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. espublisher.comajchem-a.com MD simulations are powerful computational tools used to study the physical movements of atoms and molecules, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. ajchem-a.comnih.gov
In the context of indole-2,3-dione research, MD simulations are performed on docked complexes to validate the binding poses and assess their stability. espublisher.comajchem-a.com Key parameters are analyzed throughout the simulation, including:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests that the complex has reached equilibrium and is stable. researchgate.netresearchgate.net
Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues, indicating which parts of the protein are flexible or rigid. High fluctuations in the binding site could impact ligand stability. researchgate.netresearchgate.net
Solvent Accessible Surface Area (SASA): This calculates the surface area of the protein accessible to the solvent, providing information about changes in the protein's surface upon ligand binding. researchgate.net
By analyzing these parameters, researchers can gain a deeper understanding of the durability and nature of the interactions between an indole-2,3-dione derivative and its biological target, which is crucial for the rational design of effective drugs. espublisher.comnih.gov
Molecular and Cellular Mechanisms of Action of Indole 2,3 Dione Derivatives
Cellular Proliferation and Cell Cycle Modulation
Induction of Cell Cycle Arrest (e.g., G2/M phase)
There is no specific information available in the search results detailing the induction of cell cycle arrest by 5-(2-Chlorophenyl)-1H-indole-2,3-dione. While other isatin (B1672199) derivatives have been shown to arrest the cell cycle at the G2/M phase, this specific activity has not been documented for the 5-(2-chlorophenyl) variant. nih.gov
Protein Kinase Inhibition Pathways
Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR2)
No data was found to confirm or detail the activity of this compound as an inhibitor of tyrosine kinases such as EGFR or VEGFR2.
General Protein Kinase Inhibition
Specific studies on the general protein kinase inhibitory activity of this compound are not available in the reviewed literature.
Tubulin Polymerization Inhibition
There is no information available regarding the effect of this compound on tubulin polymerization.
Apoptosis Induction Pathways
While the induction of apoptosis is a known characteristic of the isatin scaffold and its various derivatives, nih.govnih.govresearchgate.net specific studies detailing the apoptotic pathways induced by this compound are absent from the available scientific literature.
Accumulation of Reactive Oxygen Species (ROS)
The generation of reactive oxygen species (ROS) is a key mechanism through which certain isatin derivatives exert their cytotoxic effects. While direct studies on this compound are limited, research on related compounds provides valuable insights. For instance, isatin-triazole hydrazone derivatives have been shown to induce apoptosis by generating ROS frontiersin.org. This increase in intracellular ROS can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, ultimately triggering programmed cell death. A study on a copper complex of an isatin derivative, Cu-2, also indicated that it induces mitochondrial ROS production, leading to mitochondrial dysfunction nih.gov.
Collapse of Mitochondrial Membrane Potential
A critical event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). The loss of ΔΨm is often a consequence of increased ROS levels and is a point of no return in the apoptotic process. Research on a copper-isatin derivative complex, Cu-2, demonstrated an early loss of mitochondrial transmembrane potential in SH-SY5Y cells nih.gov. This collapse leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, initiating the caspase cascade. Although specific data for this compound is not available, the behavior of structurally similar compounds suggests that it may also induce apoptosis through the mitochondrial pathway nih.gov.
Caspase Activation
Caspases are a family of protease enzymes that play an essential role in programmed cell death. Isatin derivatives have been extensively studied for their ability to modulate caspase activity. Some 5-substituted isatin derivatives act as potent inhibitors of effector caspases, such as caspase-3 and caspase-7 nih.govnih.govtandfonline.comgoogle.com. For example, 5-pyrrolidinylsulfonyl isatins are effective inhibitors of these caspases nih.govtandfonline.comgoogle.com. The interaction is thought to occur via the formation of a thiohemiketal between the electrophilic C-3 carbonyl group of the isatin and the cysteine residue in the active site of the caspase google.com. Conversely, other studies have shown that isatin derivatives can induce apoptosis by activating caspases mdpi.com. For instance, multi-substituted isatins have been found to induce apoptosis in cancer cells, a process that inherently involves the activation of the caspase cascade mdpi.comnih.gov.
Enzyme Inhibition and Receptor Modulation
This compound and its analogs have been investigated for their potential to inhibit various enzymes, highlighting their therapeutic potential in a range of diseases.
Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)
Isatin and its derivatives are well-documented as inhibitors of monoamine oxidases (MAO), with a particular selectivity for the MAO-B isoform acs.orgnih.govnih.gov. MAO-B is a key enzyme in the degradation of dopamine (B1211576), and its inhibition is a therapeutic strategy for Parkinson's disease. Structure-activity relationship (SAR) studies have revealed that substitution at the C-5 position of the isatin ring can significantly enhance MAO-B inhibitory activity nih.gov. Specifically, the presence of a chlorine atom at the C-5 position has been shown to be very effective against MAO-B nih.gov. This suggests that this compound is a promising candidate for MAO-B inhibition. The inhibitory action is generally reversible and competitive nih.gov.
Table 1: MAO-B Inhibitory Activity of Selected Isatin Derivatives
| Compound | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| 5-Chloroisatin (B99725) derivative | 0.0018 ± 0.0003 | --- | nih.gov |
| ISB1 (Isatin-based benzyloxybenzaldehyde) | 0.124 ± 0.007 | 55.03 | nih.gov |
| ISFB1 (Isatin-based benzyloxybenzaldehyde) | 0.135 ± 0.002 | >50 | nih.gov |
| Isatin | ~3 | >1 | nih.gov |
Note: The data presented is for related isatin derivatives and not the specific compound of the article's focus unless stated otherwise.
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Inhibition of urease is a target for the treatment of infections caused by these bacteria. While direct studies on this compound are not prevalent, research on related structures is informative. For instance, a study on furan (B31954) chalcones demonstrated that a derivative with a 2-chlorophenyl substituent exhibited potent urease inhibitory activity, with an IC50 value of 18.75 ± 0.85 µM, which was more potent than the standard inhibitor thiourea (B124793) (IC50 = 21.25 ± 0.15 µM) nih.govmdpi.com. Another study on isatin-hydrazone derivatives also reported urease inhibitory potential, with one compound showing an IC50 value of 15.26 ± 0.16 µM researchgate.net. These findings suggest that the this compound scaffold has the potential for urease inhibition.
Table 2: Urease Inhibitory Activity of Related Compounds
| Compound | Urease IC50 (µM) | Reference |
| 1-phenyl- 3-[5-(2'-chlorophenyl)-2-furyl] -2-propen-1-one | 18.75 ± 0.85 | nih.govmdpi.com |
| Isatin-hydrazone derivative (compound 4) | 15.26 ± 0.16 | researchgate.net |
| Thiourea (Standard) | 21.25 ± 0.15 | nih.govmdpi.comresearchgate.net |
Note: The data presented is for structurally related compounds.
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an important strategy for managing type 2 diabetes. Several studies have highlighted the potential of isatin derivatives as potent α-glucosidase inhibitors, often exhibiting significantly greater potency than the commercially available drug, acarbose (B1664774) researchgate.netmdpi.commdpi.com. The structure-activity relationships of these derivatives indicate that the nature and position of substituents on the isatin ring play a crucial role in their inhibitory activity. While specific inhibitory data for this compound against α-glucosidase is not available, the general trend observed for this class of compounds suggests it could be a promising area of investigation. For example, a series of synthesized isatin derivatives showed IC50 values ranging from 14.0 ± 0.6 to 373.85 ± 0.8 µM, all of which were more potent than acarbose (IC50 = 752.0 ± 2.0 µM) researchgate.net.
Table 3: α-Glucosidase Inhibitory Activity of Isatin Derivatives from a Representative Study
| Compound Series | IC50 Range (µM) | Reference |
| Isatin Derivatives | 14.0 ± 0.6 – 373.85 ± 0.8 | researchgate.net |
| Acarbose (Standard) | 752.0 ± 2.0 | researchgate.net |
Note: The data represents a range of activities for a series of isatin derivatives.
Aromatase Inhibition
There are no current studies detailing the inhibitory activity of this compound against aromatase (CYP19A1), an enzyme crucial for estrogen biosynthesis.
Estrogen Receptor Regulation
The modulatory effects of this compound on estrogen receptors (ERα and ERβ) have not been documented in the available literature.
Topoisomerase Inhibition
No research could be found that investigates the potential of this compound to inhibit topoisomerase enzymes, which are vital for DNA replication and are common targets for anticancer drugs.
Histone Deacetylase (HDAC) Inhibition
The ability of this compound to act as an inhibitor of histone deacetylases, which play a key role in the epigenetic regulation of gene expression, has not been reported.
Phosphodiesterase 5 (PDE5) Inhibition
There is no available data on the inhibitory effects of this compound on phosphodiesterase 5, an enzyme involved in cellular signaling pathways.
Pregnane X Receptor (PXR) and Aryl Hydrocarbon Receptor (AhR) Modulation by Indole (B1671886) Metabolites
Specific modulation of the Pregnane X Receptor (PXR) or the Aryl Hydrocarbon Receptor (AhR) by this compound has not been a subject of published research.
Tumor Necrosis Factor-Alpha (TNF-α) Inhibition Mechanisms
Mechanisms by which this compound might inhibit the pro-inflammatory cytokine TNF-α are currently undocumented.
While the broader class of isatin derivatives has been shown to possess diverse biological activities, the specific substitution of a 2-chlorophenyl group at the 5-position of the indole-2,3-dione core results in a compound for which these specific mechanisms of action have not been elucidated in the public research domain. This highlights a clear opportunity for future investigation in the field of medicinal chemistry to explore the pharmacological profile of this specific molecule.
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, COX-2)
The anti-inflammatory properties of indole-2,3-dione derivatives are often linked to their ability to modulate key signaling pathways, such as those involving nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2). NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. nih.govfrontiersin.org The activation of NF-κB is a central event in the inflammatory cascade, and its inhibition is a key target for anti-inflammatory drug development.
Recent studies have highlighted that indole derivatives can modulate NF-κB signaling pathways, offering potential therapeutic options for chronic inflammatory diseases. nih.gov Some natural compounds have been shown to inhibit NF-κB signaling in cancer cells by preventing the activation of the IKK complex, which is essential for NF-κB activation. nih.gov
Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Selective inhibition of COX-2 is a well-established strategy for anti-inflammatory therapies, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov Several indole derivatives have been investigated as potential COX-2 inhibitors. nih.govnih.gov Molecular docking studies have suggested that the indole scaffold can fit into the active site of the COX-2 enzyme. nih.gov The structure-activity relationship of various heterocyclic compounds has been explored to design selective COX-2 inhibitors. researchgate.netbrieflands.com For instance, some N-alkyl-isoindoline-1,3-diones have demonstrated good inhibitory activity against COX enzymes. nih.gov
Interaction with DNA and Other Biomolecules (e.g., DNA minor groove binding)
The interaction of small molecules with DNA can lead to the modulation of cellular processes and is a mechanism of action for many therapeutic agents. Isatin derivatives have been shown to bind to DNA, suggesting a potential mechanism for their biological activities, including their anticancer effects. nih.govrsc.org
Studies on various isatin derivatives have indicated that these compounds can interact with double-stranded DNA through different modes, including intercalation and groove binding. nih.gov The binding affinity of these derivatives to DNA can be influenced by their specific substitutions. For example, computational docking analyses of s-triazine-isatin hybrids with DNA have shown significant binding affinities. rsc.org The interaction of these compounds with DNA is a critical factor in their potential as anticancer agents. nih.govrsc.org
The planarity and structural features of the isatin core are important for its interaction with biomolecules. For instance, some indolin-2-one derivatives have been observed to bind to DNA, with suggestions of minor groove binding based on experimental data. researchgate.net
Specific Mechanisms of Action Investigated for this compound or Related 5-Haloisatins
While specific experimental data on the molecular mechanisms of this compound are limited in the public domain, research on structurally similar 5-haloisatins provides valuable insights into its potential biological activities. The substitution at the 5-position of the isatin ring with a halogen atom has been shown to significantly influence the compound's properties.
Studies on 5-chloro-isatin derivatives have demonstrated anti-inflammatory and antinociceptive effects. For example, the isatin derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide was found to reduce paw edema and leukocyte migration in mouse models of inflammation. researchgate.net This suggests an interference with inflammatory mediators. Furthermore, research on various 5-haloisatins, including 5-chloroisatin, has shown inhibition of the production of nitric oxide and prostaglandin (B15479496) E2 (PGE2) in macrophage cells. nih.gov This effect was linked to the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 expression, indicating a direct impact on key inflammatory enzymes. nih.gov
The cytotoxic activities of 5-substituted isatins have also been evaluated. For instance, 5-phenyl substituted isatins have shown enhanced cytotoxic activity compared to the parent isatin molecule. nih.gov Structure-activity relationship (SAR) studies on isatin derivatives suggest that substitutions at the C-5 position can significantly impact their biological effects. acs.org
The following table summarizes the findings on related isatin derivatives:
| Compound/Derivative Class | Investigated Activity | Key Findings |
| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide | Anti-inflammatory, Antinociceptive | Reduced paw edema and leukocyte migration in mice. researchgate.net |
| 5-Chloroisatin | Inhibition of Inflammatory Mediators | Inhibited nitric oxide and PGE2 production in macrophages by down-regulating iNOS and COX-2. nih.gov |
| 5-Phenylisatin Derivatives | Cytotoxicity | N-substituted benzyl (B1604629) and C-5 substituted phenyl groups greatly enhance cytotoxic activity. nih.gov |
| s-Triazine-Isatin Hybrids | DNA Binding | Showed significant binding affinity to double-helix DNA in computational studies. rsc.org |
| Indolin-2-one Derivatives | DNA Binding | Implied moderate binding to DNA, potentially through minor groove interaction. researchgate.net |
Pharmacological Potential and Biological Activities of Indole 2,3 Dione Derivatives in Academic Research
Research on Anticancer Potential of Indole-2,3-dione Derivatives
The quest for novel and effective chemotherapeutic agents is a primary focus of medicinal chemistry research. nih.gov Indole-2,3-dione derivatives have emerged as a promising area of investigation due to their demonstrated ability to target various mechanisms involved in cancer cell growth and proliferation. journaljpri.comnih.gov Numerous studies have focused on synthesizing and evaluating isatin-based compounds for their potential to act as anticancer drugs, with some derivatives showing potent activity against a range of human cancer cell lines. journaljpri.comresearchgate.netresearchgate.net
In Vitro Cytotoxicity and Growth Inhibitory Studies
The cytotoxic potential of indole-2,3-dione derivatives has been extensively evaluated against various human cancer cell lines. These in vitro studies are crucial for identifying promising compounds for further development.
A series of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones was synthesized and evaluated for anticancer activity on HeLa cells, which are derived from human cervix carcinoma. researchgate.net The research indicated that alkyl-substituted versions of these compounds were particularly effective during the mitosis phase of the cell cycle. researchgate.net Similarly, isatin (B1672199) itself, when isolated from the flowers of Couroupita guianensis, demonstrated dose-dependent cytotoxicity against human promyelocytic leukemia (HL60) cells, with a half-maximal cytotoxic concentration (CC50) of 2.94 μg/ml. researchgate.net This activity was attributed to the induction of apoptosis. researchgate.net
Further research into novel indole (B1671886) derivatives has yielded compounds with significant antiproliferative effects. For instance, a series of indole derivatives containing 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) moieties was synthesized and tested against several cancer cell lines. nih.gov One compound in this series, 10b , showed remarkable potency with IC50 values of 12.0 nM against the A549 human non-small cell lung cancer cell line and 10 nM against the K562 human chronic myeloid leukemia cell line. nih.gov Another study focused on indolo–pyrazoles grafted with thiazolidinone, where compound 6c displayed the highest cytotoxicity against the SK-MEL-28 melanoma cancer cell line with an IC50 value of 3.46 μM. nih.gov
Table 1: In Vitro Cytotoxicity of Selected Indole-2,3-dione Derivatives This table is interactive. You can sort and filter the data.
| Compound | Cancer Cell Line | Cell Line Type | IC50 Value (μM) | Source |
|---|---|---|---|---|
| Isatin | HL-60 | Human Promyelocytic Leukemia | 2.94 (CC50, µg/ml) | researchgate.net |
| Compound 10b | A549 | Human Lung Cancer | 0.012 | nih.gov |
| Compound 10b | K562 | Human Leukemia | 0.010 | nih.gov |
| Compound 6c | SK-MEL-28 | Human Melanoma | 3.46 | nih.gov |
| Compound 6c | HCT-116 | Human Colon Cancer | 5.21 | nih.gov |
| Compound 6c | A549 | Human Lung Cancer | 6.54 | nih.gov |
| Compound 6c | B16-F10 | Mouse Melanoma | 4.32 | nih.gov |
| Compound 3b | LOX-IMVI | Human Melanoma | 0.039 | nih.gov |
| Compound 3e | LOX-IMVI | Human Melanoma | 0.048 | nih.gov |
Antineoplastic Activity Research
The antineoplastic activity of indole derivatives extends to their ability to inhibit specific molecular targets that are crucial for cancer development. Over-activation of mutant EGFR/BRAF pathways is a known factor in several malignancies, making them key targets for drug development. nih.gov
Research has focused on developing novel 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives as potent inhibitors of these pathways. nih.gov The unsubstituted derivative 3a (R = H) showed promising BRAFV600E inhibitory activity with an IC50 value of 43 nM. nih.gov Other compounds demonstrated dual inhibitory effects on both EGFR and BRAFV600E, with IC50 values of 32 nM and 45 nM, respectively. nih.gov
Similarly, a series of indole-2-carboxamides was designed to act as multi-target antiproliferative agents. nih.gov The most potent derivatives were tested for their ability to inhibit key kinases involved in cancer progression. Compound Va showed the highest inhibitory activity against EGFR with an IC50 value of 71 nM. nih.gov The same group of compounds also inhibited BRAFV600E with IC50 values ranging from 77 nM to 107 nM and demonstrated inhibitory activity against VEGFR-2. nih.gov These findings highlight the potential of indole-based structures to function as multi-targeted kinase inhibitors, a valuable strategy in cancer therapy. nih.gov
Preclinical Development of Indole-based Agents
The therapeutic potential of indole derivatives is underscored by the number of compounds that have advanced to clinical use or are in preclinical development. nih.gov The U.S. Food and Drug Administration (FDA) has approved several indole-based anticancer agents, including sunitinib, alectinib, and panobinostat, for clinical use. nih.gov
In the realm of academic and pharmaceutical research, numerous indole molecules are in various stages of clinical and preclinical evaluation. nih.gov One notable example is Indibulin, an indolyl-3-glyoxamide, which has entered phase I clinical trials for cancer chemotherapy. nih.gov This advancement is based on its potent anticancer activity and minimal neurotoxicity, highlighting the potential for developing effective and safer chemotherapeutic agents from the indole scaffold. nih.gov
Investigations into Antimicrobial Activities
The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. researchgate.net Indole-2,3-dione and its derivatives have been identified as a class of compounds with a broad spectrum of antimicrobial activities, including effectiveness against various pathogenic bacteria and fungi. dergipark.org.trresearchgate.netnih.gov
Antibacterial Activity Studies, Including Against Drug-Resistant Strains
Derivatives of indole-2,3-dione have shown significant promise as antibacterial agents. In one study, newly synthesized Schiff base derivatives of isatin were tested against both Gram-positive and Gram-negative bacteria. nih.gov Several of the new compounds were found to be effective antimicrobial agents. nih.gov Notably, compound 3c exhibited higher antibacterial activity than the standard drug amoxicillin (B794) against Staphylococcus aureus at a concentration of 16 μg/mL and against Escherichia coli at a concentration of 1 μg/mL. nih.gov
The search for compounds active against drug-resistant strains is particularly important. Research into new indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties has shown significant activity against methicillin-resistant S. aureus (MRSA). researchgate.netturkjps.org In one study, compounds 2c (an indole-thiadiazole) and 3d (an indole-triazole) demonstrated excellent activity against MRSA, proving more effective than the standard drug ciprofloxacin. turkjps.org Many of the synthesized compounds in this series showed activity levels comparable to or better than ampicillin (B1664943) and sultamicillin (B1682570) against various bacteria. turkjps.org
Table 2: In Vitro Antimicrobial Activity of Selected Indole-2,3-dione Derivatives This table is interactive. You can sort and filter the data.
| Compound | Microorganism | Strain Type | MIC Value (μg/mL) | Source |
|---|---|---|---|---|
| Compound 2c | S. aureus (MRSA) | Gram-positive | 6.25 | turkjps.org |
| Compound 3d | S. aureus (MRSA) | Gram-positive | 6.25 | turkjps.org |
| Compound 2c | B. subtilis | Gram-positive | 3.125 | turkjps.org |
| Compound 3c | B. subtilis | Gram-positive | 3.125 | turkjps.org |
| Compound 2c | C. albicans | Fungus | 12.5 | turkjps.org |
| Compound 3d | C. albicans | Fungus | 6.25 | turkjps.org |
| Compound 2c | C. krusei | Fungus | 12.5 | turkjps.org |
| Compound 3d | C. krusei | Fungus | 6.25 | turkjps.org |
| Compound 3a | S. aureus | Gram-positive | Active | researchgate.net |
| Compound 3c | S. aureus | Gram-positive | Active | researchgate.net |
| Compound 3a | C. albicans | Fungus | Active | researchgate.net |
| Compound 3c | C. albicans | Fungus | Active | researchgate.net |
Antifungal Activity Research
In addition to their antibacterial properties, indole-2,3-dione derivatives have been investigated for their potential as antifungal agents. researchgate.netturkjps.org Fungal infections remain a significant health challenge, and new antifungal drugs are needed.
A study on 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones found that methyl- and allyl-substituted compounds (3a and 3c , respectively) were active against the pathogenic yeast Candida albicans. researchgate.net Research on Mannich bases derived from 5-substituted isatins also identified compounds with favorable antifungal activity. researchgate.net
Further studies on indole derivatives incorporating 1,2,4-triazole and 1,3,4-thiadiazole rings revealed good levels of antifungal activity, particularly against C. albicans and C. krusei. turkjps.org The minimum inhibitory concentration (MIC) values for the most active compounds were in the range of 3.125-50 µg/mL. turkjps.org For example, compound 3d , an indole-triazole derivative, showed excellent antifungal activity with an MIC of 6.25 µg/mL against both C. albicans and C. krusei, which was comparable to the standard drug fluconazole. turkjps.org Another study involving indolylchalcones cyclized with phenyl hydrazine (B178648) to form pyrazoles also reported promising antifungal results against C. albicans and Aspergillus niger. researchgate.net
Antiparasitic Activity Research
There is no specific information available in the surveyed academic literature regarding the evaluation of 5-(2-Chlorophenyl)-1H-indole-2,3-dione for antiparasitic activity. Research in this area has explored other heterocyclic compounds, including different indole derivatives, for their potential against various parasites, but data on this particular compound is absent. mdpi.comnih.gov
Anti-Inflammatory Activity Research
Specific research on the anti-inflammatory activity of this compound is not found in the available scientific literature. While the indole nucleus is a component of known anti-inflammatory drugs and various derivatives are continuously being explored for their anti-inflammatory potential, studies focusing on the 5-(2-Chlorophenyl) substituted indole-2,3-dione are not reported. researchgate.netnih.gov
Antioxidant Activity Research
There are no specific studies in the accessible academic literature that investigate the antioxidant properties of this compound. The antioxidant potential of various other indole derivatives has been a subject of scientific inquiry, but specific data for this compound is not available. nih.govnih.govresearchgate.netmdpi.com
Studies on Neurobiological Targets and Effects
No specific research detailing the neurobiological effects of this compound is present in the available academic literature.
Research on Monoamine Oxidase Inhibition
Specific investigations into the monoamine oxidase (MAO) inhibitory activity of this compound are not reported in the surveyed scientific literature. The potential for MAO inhibition has been explored in a variety of other indole-containing molecules, but not for this particular derivative. wikipedia.orgnih.govnih.gov
Anxiolytic Activity Investigations
The parent compound, isatin, is an endogenous substance found in human tissues and fluids that has been investigated for its role in the central nervous system. brieflands.comnih.gov Studies have indicated that isatin itself possesses anxiogenic (anxiety-promoting) and sedative properties. brieflands.comnih.gov It is believed to act as a biological marker for stress and anxiety. mdpi.com
Despite the anxiogenic profile of the core molecule, the structural versatility of isatin has prompted researchers to synthesize and evaluate various derivatives for potential anxiolytic (anxiety-reducing) effects. The modification of the isatin scaffold is a common strategy in medicinal chemistry to alter and refine biological activity, aiming to develop compounds with therapeutic potential for anxiety disorders. However, specific academic studies focusing on the anxiolytic activity of the this compound derivative are not extensively detailed in the available research.
Neuroprotective Effects
Isatin and its derivatives are subjects of ongoing research for their potential neuroprotective properties. nih.gov One of the key mechanisms underlying this potential is the ability of isatin to act as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, an enzyme involved in the catabolism of neurotransmitters. brieflands.comacs.orgresearchgate.net The inhibition of MAO-B can lead to increased dopamine (B1211576) levels in the brain, a strategy considered for the treatment of neurodegenerative conditions like Parkinson's disease. researchgate.net
Research into the structure-activity relationships of isatin derivatives has shown that substitutions on the aromatic ring can significantly influence their MAO inhibitory activity. acs.org Furthermore, isatin derivatives are being investigated for their role in mitigating neuroinflammation. Studies on activated microglia cells, which play a central role in inflammatory processes in the brain, have provided insights into the effects of substitution. For instance, 5-chlorinated isatin derivatives have been shown to be effective in reducing the release of nitric oxide (NO), a key inflammatory mediator. nih.gov Specifically, 5-chloro isatin demonstrated a significant reduction in NO release (up to 49%) in lipopolysaccharide (LPS)-stimulated BV2 microglia cells, suggesting that the presence and position of a chloro substituent are key for anti-neuroinflammatory activity. nih.gov While higher concentrations of isatin (50–400 μM) have been noted to have neuroprotective effects, they can also induce apoptosis in various cell types, indicating a complex, dose-dependent pharmacological profile. nih.gov
Research on Antidiabetic Applications
The isatin scaffold is a foundation for the development of novel agents for the management of diabetes mellitus. rjptonline.org Researchers have synthesized and evaluated numerous isatin derivatives, exploring various mechanisms to achieve glycemic control. One such approach involves targeting peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. Isatin-based sulfonamides have been investigated as potential PPAR-γ agonists. rjptonline.org In one study, several new isatin-based derivatives were screened, and five compounds were found to exhibit significant antidiabetic activity, in some cases greater than the standard drugs glibenclamide and rosiglitazone. rjptonline.org
Another target for isatin-based antidiabetic agents is the enzyme dipeptidyl peptidase-4 (DPP-4). Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn enhance insulin (B600854) secretion in a glucose-dependent manner. pensoft.net In other research, a newly synthesized isatin derivative, N'-(7-Chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)benzohydrazide, was studied in alloxan-induced diabetic rats. ijpbs.com This compound demonstrated a significant reduction in blood glucose levels and improved oral glucose tolerance, with effects comparable to the standard drug glibenclamide. ijpbs.com These findings underscore the potential of chloro-substituted isatin derivatives in the development of new antidiabetic therapies. ijpbs.com
| Compound Class | Target/Model | Key Findings | Reference(s) |
| Isatin-based Sulfonamides | PPAR-γ Agonism | Five compounds showed significantly high antidiabetic activity compared to glibenclamide and rosiglitazone. | rjptonline.org |
| N'-(7-Chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)benzohydrazide | Alloxan-induced diabetic rats | Elicited significant reduction of blood glucose levels comparable to glibenclamide. | ijpbs.com |
| Piperazine Sulfonamides | DPP-4 Inhibition | Designed as potential DPP-4 inhibitors for Type 2 Diabetes treatment. | pensoft.net |
| General Isatin Derivatives | Chick Model | An isatin thiocarbohydrazone derivative showed moderate antidiabetic activity. |
Other Biological Activities Under Academic Investigation
The isatin core is a recognized pharmacophore in the design of novel anticonvulsant agents. brieflands.comnih.gov A significant body of research has focused on synthesizing and evaluating isatin derivatives for their efficacy against seizures, with many studies utilizing standard screening models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.govnih.gov
Structure-activity relationship (SAR) studies have been crucial in guiding the development of these compounds. A widely accepted pharmacophoric model for one class of anticonvulsants includes a hydrophobic aryl ring, a hydrogen bonding domain, and an electron donor system. ualberta.ca Isatin itself serves as a versatile hydrophobic component in this model. ualberta.ca Research has consistently shown that modifications, particularly substitutions on the isatin ring, are critical for enhancing anticonvulsant activity. For example, the introduction of a chloro group has been found to increase the lipophilicity of the molecule, a property often correlated with improved activity for centrally acting agents. ualberta.ca Specifically, chloro-substituted isatin semicarbazones were found to be more active than their non-chlorinated counterparts. ualberta.ca Furthermore, studies on isatin-5-sulphonamide derivatives have highlighted the importance of substitution at the C-5 position for anticonvulsant effects. researchgate.net While direct testing data for this compound is not specified, the collective findings strongly suggest that a lipophilic, electron-withdrawing substituent such as a chlorophenyl group at the 5-position is a rational design strategy for potent anticonvulsant agents. researchgate.netualberta.ca
| Compound Series | Seizure Model | Key SAR Findings | Reference(s) |
| Isatin Semicarbazones | MES, scPTZ, scSTY | Protection observed in all screens; chloro-substitution on the isatin ring enhances activity. | nih.govualberta.ca |
| Isatinimino Derivatives | MES, scPTZ | 3-(3',4'-dihydro-2'-methylmercapto-4'-oxoquinazolin-3'-yl) iminoisatin emerged as a highly active analogue. | nih.gov |
| Isatin-5-Sulphonamide Derivatives | MES, PTZ | Substitution at the C-5 position is important for activity; p-toluidino derivative (Ie) was most promising. | researchgate.net |
| 3-(2-Chlorophenyl)-pyrrolidine-2,5-diones | MES, 6 Hz | Structurally related class where the 2-chlorophenyl group contributed to potent activity. | nih.gov |
The global challenge of drug-resistant malaria parasites necessitates the discovery of novel chemical scaffolds for new antimalarial agents. semanticscholar.org The indole nucleus, the core of the isatin structure, is present in several compounds and drug candidates with promising antiplasmodial properties. acs.org Research into isatin derivatives has revealed their potential as antimalarial agents, although this area is less explored than others. mdpi.com
Studies on related quinoline (B57606) derivatives have provided some structure-activity relationship insights. For instance, in a series of 5-aryl-8-aminoquinolines, analogues with electron-donating groups demonstrated better activity against Plasmodium falciparum than those with electron-withdrawing substituents. nih.gov This suggests that the electronic properties of substituents on the aromatic rings are a critical factor in determining antimalarial efficacy. While specific studies detailing the antimalarial activity of this compound are not prominent, the general antiplasmodial potential of the broader isatin and indole classes continues to make them an area of interest for further investigation. acs.orgmdpi.com
Helminth infections remain a significant public health issue, and the development of resistance to conventional anthelmintic drugs has spurred the search for new therapeutic agents. innovareacademics.in Isatin and its derivatives have emerged as a promising class of compounds in this field. innovareacademics.inresearchgate.net Academic research has involved the synthesis of various isatin analogs and their evaluation for anthelmintic activity, often using the earthworm Pheritima posthuma as a model organism. innovareacademics.inresearchgate.net
In these studies, various concentrations of the test compounds are evaluated to determine the time taken for paralysis and death of the worms, with albendazole (B1665689) often used as a standard reference drug. innovareacademics.in Structure-activity relationship studies have been particularly revealing. Research indicates that isatin analogs featuring hydrophobic and electron-withdrawing groups on phenyl rings attached to the isatin core exhibit the highest anthelmintic activity. innovareacademics.in One study noted that a compound with a chloro group on one phenyl ring and a methoxy (B1213986) group on another showed significant activity, highlighting the importance of halogen substitution for potency. innovareacademics.in These findings suggest that the hydrophobic and electronic characteristics of the 5-(2-Chlorophenyl) group could confer significant anthelmintic potential upon the 1H-indole-2,3-dione scaffold.
| Compound Series | Test Organism | Key SAR Findings | Reference(s) |
| Isatin Analogs (General) | Pheritima posthuma | Compounds with hydrophobic and electron-withdrawing/releasing groups on flanking phenyl rings showed the highest activity. | innovareacademics.in |
| Isatin Analogs (3a-3p) | Pheritima posthuma | Hydrophobicity and the position of halogen groups on the phenyl ring were found to be highly important for increasing activity. | innovareacademics.inresearchgate.net |
Broader Therapeutic Implications of Indole-2,3-dione Derivatives in Disease Research
The indole-2,3-dione, or isatin, scaffold is a prominent structural motif in medicinal chemistry, recognized for its versatile pharmacological profile. researchgate.net Isatin and its derivatives have demonstrated a wide array of biological activities, positioning them as promising candidates in the development of novel therapeutic agents for a variety of diseases. rjppd.org The inherent reactivity of the isatin core allows for extensive chemical modifications, leading to the synthesis of diverse derivatives with enhanced potency and selectivity. nih.gov This chemical tractability has fueled extensive research into their potential applications in treating complex multifactorial diseases.
Academic research has illuminated the potential of indole-2,3-dione derivatives in several key therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The broad spectrum of activity is attributed to the ability of these compounds to interact with multiple biological targets. nih.gov
Anticancer Research
In the field of oncology, indole-2,3-dione derivatives have emerged as a significant class of potential anticancer agents. nih.gov Their mechanisms of action are often multifaceted, involving the inhibition of protein kinases, induction of apoptosis, and suppression of cell proliferation. nih.govnih.gov For instance, certain spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones have shown notable in vitro anticancer activity. nih.gov
Research has also focused on hybrid molecules incorporating the indole-2,3-dione scaffold with other pharmacologically active moieties. A series of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide (B32628) derivatives containing 1,3,4-thiadiazole and 4H-1,2,4-triazol-4-amine moieties were designed and synthesized as novel anticancer agents. nih.gov One of the most potent derivatives from this series demonstrated significant activity against A549 and K562 cancer cell lines, with IC50 values of 12.0 nM and 10 nM, respectively. nih.gov Mechanistic studies revealed that this compound induced apoptosis and arrested the cell cycle in the G2/M phase, modulating the EGFR and p53-MDM2 pathways. nih.gov
Another study reported the synthesis of novel 2-phenylindole (B188600) linked imidazolothiazole, thiazolo-s-triazine, and imidazolyl-sugar systems. japsonline.com Several of these compounds exhibited high cytotoxic activities against four cancer cell lines, with one imidazolylindol-3-one derivative showing a significant cytotoxic effect against breast adenocarcinoma, superior to the reference drug doxorubicin. japsonline.com
Table 1: Anticancer Activity of Selected Indole-2,3-dione Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| (5′Z)-5′-(benzylidene)-3′-(4-chlorophenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione | Not specified | Superior anticancer activity compared to related compounds. | nih.gov |
| 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative (10b) | A549 and K562 | IC50 values of 12.0 nM and 10 nM, respectively. Induced apoptosis and G2/M cell cycle arrest. | nih.gov |
| Imidazolylindol-3-one derivative (3a) | Breast adenocarcinoma (MCF7) | Significant cytotoxic effect, superior to doxorubicin. | japsonline.com |
| 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles | PC-3 | Several derivatives were more active than the lead compound. | ddtjournal.com |
Antiviral Research
The indole scaffold is present in many commercially available antiviral agents and those in clinical trials. researchgate.net Isatin, an indole analog, has been recognized as a broad-spectrum antiviral agent for over five decades. mdpi.com Derivatives of indole-2,3-dione have shown promise against a range of viruses, including influenza, HIV, and SARS-CoV-2. researchgate.netmdpi.comactanaturae.ru
A series of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives were synthesized and evaluated for their antiviral activities against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com Several of these compounds displayed high antiviral activity with low IC50 values. mdpi.com For example, one derivative exhibited an IC50 of 0.0027 µM against H1N1. mdpi.com
In the context of the COVID-19 pandemic, research has explored indole derivatives as potential anti-SARS-CoV-2 agents. One study identified a dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole that completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. actanaturae.ruactanaturae.ru This compound also demonstrated interferon-inducing activity and suppressed syncytium formation induced by the SARS-CoV-2 spike protein by 89%. actanaturae.ru
Table 2: Antiviral Activity of Selected Indole-2,3-dione Derivatives
| Compound/Derivative Class | Virus | Key Findings | Reference |
|---|---|---|---|
| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative (9) | Influenza A (H1N1) | IC50 value of 0.0027 µM. | mdpi.com |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Completely inhibited viral replication at 52.0 μM; High selectivity index (SI = 78.6). | actanaturae.ruactanaturae.ru |
| Isatin–pyrimidinone hybrids | HIV and SARS-CoV-2 | Potent activity with IC50 values of 0.0742 µM and 0.045 µM, respectively. | mdpi.com |
Antimicrobial Research
Indole derivatives are also being investigated for their potential as antimicrobial agents to combat the growing threat of antibiotic resistance. nih.gov They have shown activity against a range of pathogenic bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov
In one study, novel indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties were synthesized and tested for their antimicrobial activity. nih.gov These compounds exhibited a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against the tested microorganisms. nih.gov An indole-triazole derivative, in particular, showed significant promise as a novel antibacterial and antifungal lead compound. nih.gov
Another research effort focused on the synthesis of new 5-chloroisatin (B99725) derivatives. researchgate.net The antibacterial properties of these compounds were evaluated in vitro against several microorganisms, with a majority showing good activity. researchgate.net
Table 3: Antimicrobial Activity of Selected Indole-2,3-dione Derivatives
| Compound/Derivative Class | Microorganism(s) | Key Findings | Reference |
|---|---|---|---|
| Indole-triazole derivative (3d) | MRSA, C. krusei | Showed excellent activity against MRSA, more effective than ciprofloxacin. | nih.gov |
| Isatin Schiff base derivative (3c) | Staphylococcus aureus, Escherichia coli | Displayed higher antimicrobial activity than amoxicillin at specific concentrations. | nih.gov |
| 5-Chloroisatin derivatives | Various bacteria | A majority of the synthesized compounds showed good antibacterial activity. | researchgate.net |
Neuroprotective Research
The indole nucleus is a versatile scaffold in the design of neuroprotective agents. nih.gov Indole-based compounds have shown potential in targeting the interconnected pathways of misfolded proteins and neuroinflammation, which are hallmarks of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.gov
A series of synthetic indole–phenolic compounds were evaluated as multifunctional neuroprotectors. nih.gov These compounds demonstrated metal-chelating properties, particularly in sequestering copper ions, as well as antioxidant and anti-aggregation capabilities, positioning them as promising candidates for Alzheimer's disease therapy. nih.gov
Furthermore, indoleamine 2,3-dioxygenase 1 (IDO-1), an enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism, has been shown to have antioxidant and neuroprotective effects. nih.gov A cell-permeable form of IDO-1 was found to reduce cell death, reactive oxygen species production, and DNA fragmentation in an in vitro model of oxidative stress. nih.gov In an animal model of cerebral ischemia/reperfusion injury, this protein significantly prevented hippocampal neuronal cell death. nih.gov Indole-3-carbinol has also demonstrated neuroprotective effects in a rat model of Parkinson's disease, attributed to its anti-inflammatory and anti-apoptotic properties and the activation of the sirtuin 1/AMP-activated protein kinase pathway. researchgate.net
Future Perspectives and Advanced Research Directions
Rational Design and Synthesis of Novel 5-(2-Chlorophenyl)-1H-indole-2,3-dione Analogues
The rational design of new analogues is a cornerstone of advancing the therapeutic potential of this compound. This process involves systematic modifications of the molecule to enhance its biological activity, selectivity, and pharmacokinetic properties. Future efforts will likely focus on structure-activity relationship (SAR) studies, exploring how changes to different parts of the molecule affect its function.
Key areas for modification include:
The Phenyl Ring: Altering the substitution pattern on the 2-chlorophenyl group. This could involve changing the position of the chlorine atom or introducing other substituents (e.g., fluorine, methyl, methoxy (B1213986) groups) to modulate electronic and steric properties, potentially improving target binding affinity.
The Indole (B1671886) Scaffold: Introducing substituents at other positions of the indole ring system (e.g., C4, C6, C7). For instance, research on related isatins has shown that substitutions at these positions can significantly impact antiproliferative activity.
The N1 Position: The nitrogen atom of the indole ring is a common site for modification. Adding different alkyl or aryl groups can alter the compound's solubility and ability to interact with biological targets. nih.gov Studies on 1-benzyl-1H-indole-2,3-dione derivatives demonstrate how substitutions at this position can influence molecular conformation and crystal packing. nih.govsynquestlabs.com
The C3 Carbonyl Group: This group is a key site for chemical reactions, allowing for the synthesis of a wide range of spiro-fused heterocyclic compounds, which are often associated with potent biological activity. biomedres.usbiomedres.us
Table 1: Potential Modifications for Novel Analogue Design
| Molecular Position | Type of Modification | Potential Impact |
|---|---|---|
| 2-Chlorophenyl Ring | Change substituent type/position | Modulate electronic properties, improve target binding |
| Indole Ring (C4, C6, C7) | Add electron-donating/withdrawing groups | Alter reactivity and biological activity |
| Indole Nitrogen (N1) | Introduce alkyl, benzyl (B1604629), or other groups | Improve pharmacokinetic properties, modify solubility |
Development of Advanced Methodologies for Synthesis and Biological Evaluation
Efficiency and sustainability in chemical synthesis are paramount. Future research will move beyond classical methods like the Fischer indole synthesis toward more advanced and environmentally friendly techniques. nih.gov
Advanced synthetic approaches include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and improve product yields. evitachem.com
Multicomponent Reactions (MCRs): These reactions allow for the construction of complex molecules in a single step from three or more reactants, increasing efficiency and reducing waste. nih.gov Recent MCRs have been developed to create hybrid heterocycles containing the indole moiety in very short reaction times. nih.gov
Flow Chemistry: Continuous flow processing offers superior control over reaction parameters, leading to better yields, higher purity, and enhanced safety, making it suitable for industrial-scale production. wiley-vch.de
Catalysis: The use of novel catalysts, including metal-based catalysts (e.g., Palladium, Copper) and organocatalysts, can enable new types of chemical transformations and improve the regioselectivity of reactions. organic-chemistry.orgresearchgate.net
Table 2: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages |
|---|---|---|
| Classical Heating | Simple setup | Long reaction times, lower yields, high energy consumption researchgate.net |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields evitachem.com | Specialized equipment required, scalability challenges |
| Multicomponent Reactions | High efficiency, atom economy, operational simplicity nih.gov | Substrate scope can be limited |
Synergistic Integration of Computational and Experimental Approaches
The integration of computational chemistry with experimental synthesis and testing creates a powerful feedback loop for accelerating drug discovery. In silico methods can predict the properties of hypothetical analogues, allowing researchers to prioritize the synthesis of the most promising candidates.
This synergistic workflow involves:
Molecular Docking: Simulating the binding of this compound analogues to the active site of a protein target. This can help identify key interactions and predict binding affinity. Docking studies have been used to investigate the mechanism of action for other indole derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. This allows for the prediction of activity for newly designed molecules.
Molecular Dynamics (MD) Simulations: Simulating the movement of the compound and its protein target over time to assess the stability of their interaction.
This integrated approach helps to rationalize experimental findings and guide the design of next-generation molecules with improved properties.
Exploration of New Molecular Targets and Signaling Pathways
The isatin (B1672199) scaffold is known to interact with a wide range of biological targets. biomedres.usnih.gov While initial studies might focus on established targets like kinases or caspases, future research on this compound will aim to uncover novel molecular targets and mechanisms of action.
Potential areas of exploration include:
Protein Kinases: Many indole derivatives are potent kinase inhibitors. nih.govnih.gov Screening against a broad panel of kinases could identify novel targets involved in cancer or inflammatory diseases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov
G-Protein Coupled Receptors (GPCRs): Some indole-based compounds have shown activity at GPCRs like dopamine (B1211576) and serotonin (B10506) receptors, suggesting potential applications in treating neuropsychiatric disorders. nih.gov
Viral Enzymes: The isatin scaffold has been investigated for antiviral activity. biomedres.us Analogues could be tested against enzymes from a range of viruses.
Transient Receptor Potential (TRP) Channels: These ion channels are involved in pain and inflammation, and indole-based structures have been developed as modulators of these targets. mdpi.com
Table 3: Potential Molecular Targets for Future Investigation
| Target Class | Specific Examples | Associated Diseases |
|---|---|---|
| Protein Kinases | EGFR, BRAF, VEGFR-2, CDK-2 | Cancer, Inflammation nih.govnih.gov |
| GPCRs | Dopamine D2/D4, Serotonin 5-HT1A | Schizophrenia, CNS Disorders nih.gov |
| Viral Proteins | Proteases, Polymerases | Viral Infections biomedres.us |
Strategies for Enhanced Selectivity and Efficacy in Target Interactions
A major goal in drug development is to maximize a compound's efficacy against its intended target while minimizing interactions with other proteins, which can cause side effects. For this compound analogues, enhancing selectivity is a key future direction.
Strategies to achieve this include:
High-Throughput Screening: Testing compounds against large panels of proteins to identify and eliminate those with broad, non-specific activity.
Structure-Based Design: Using the three-dimensional structure of the target protein to design molecules that fit perfectly into the binding site, exploiting unique features to achieve high selectivity.
Targeting Mutant Proteins: In diseases like cancer, designing compounds that selectively inhibit a mutated, disease-driving protein over its normal (wild-type) counterpart can lead to highly effective and less toxic therapies. nih.gov For example, the drug Osimertinib is highly selective for mutant EGFR. nih.gov
Multi-Targeted Approaches Utilizing the Indole-2,3-dione Scaffold
For complex multifactorial diseases like cancer and neurodegenerative disorders, hitting a single target may not be sufficient. A promising strategy is the design of multi-targeted ligands, where a single molecule is engineered to interact with two or more distinct biological targets. nih.govnih.gov
The versatile indole-2,3-dione scaffold is an excellent platform for developing such agents. Future research could focus on creating hybrid molecules that combine the pharmacophoric features necessary for interacting with multiple targets. For example, an analogue could be designed to simultaneously inhibit two different protein kinases involved in tumor growth, such as EGFR and VEGFR-2, a strategy that has been explored with other indole derivatives. nih.gov Another approach could be to combine a dopamine receptor antagonist profile with a serotonin receptor agonist profile for the treatment of schizophrenia. nih.gov This multi-target approach could lead to therapies with improved efficacy and a lower likelihood of developing drug resistance.
Table 4: Potential Multi-Target Combinations
| Target Combination | Therapeutic Rationale | Disease Area |
|---|---|---|
| EGFR / VEGFR-2 | Inhibit tumor growth and angiogenesis simultaneously nih.gov | Cancer |
| EGFR / BRAF | Overcome resistance to single-target BRAF inhibitors nih.gov | Cancer (Melanoma) |
| Dopamine D2 / Serotonin 5-HT1A | Address both positive and negative symptoms of psychosis nih.gov | Schizophrenia |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(2-Chlorophenyl)-1H-indole-2,3-dione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation of substituted phenylhydrazines with diketones or cyclization of chloro-substituted precursors. For example, halogenated indole derivatives can be synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. Key parameters include temperature control (60–80°C for cyclization), solvent choice (DMSO or DMF for solubility), and catalyst selection (e.g., POCl₃ for chlorination steps). Yield optimization requires monitoring by TLC and purification via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for aromatic protons in the 7.0–8.5 ppm range (integration matches the 2-chlorophenyl and indole moieties). The NH proton appears as a broad singlet near 10–12 ppm.
- ¹³C NMR : Carbonyl groups (C=O) resonate at ~170–180 ppm; chlorinated carbons show deshielding.
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (N-H stretching).
- MS : Molecular ion peak [M+H]⁺ should match the molecular weight (C₁₄H₇ClNO₂: 260.03 g/mol). High-resolution MS can distinguish isotopic patterns for chlorine .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7). Compare activity to known indole-2,3-dione derivatives (e.g., 5-fluoro analogs). Use concentrations ranging from 1–100 μM and include positive controls (e.g., doxorubicin). For antimicrobial screening, employ broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC determination) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or OLEX2 can elucidate structural features (e.g., planarity of the indole ring, chloro-substituent orientation) that influence bioactivity. For example, deviations in dihedral angles between the chlorophenyl and indole moieties may explain variations in binding affinity to targets like topoisomerase II. Refinement protocols should include anisotropic displacement parameters and hydrogen-bonding networks .
Q. What computational strategies (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?
- Methodological Answer :
- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions. Compare HOMO-LUMO gaps to assess stability.
- Docking : Use AutoDock Vina or MOE to model interactions with biological targets (e.g., kinase domains). Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability. Reference crystallographic data (PDB entries) for receptor structures .
Q. How do substituent effects (e.g., electron-withdrawing groups at position 5) modulate the compound’s physicochemical properties?
- Methodological Answer : Perform comparative studies using analogs (e.g., 5-nitro, 5-cyano). Measure logP (shake-flask method) to evaluate lipophilicity and solubility (HPLC with UV detection). Thermochemical data (ΔfH°solid) from combustion calorimetry can correlate substituent effects with stability. Electron-withdrawing groups at position 5 enhance electrophilicity, potentially increasing reactivity in nucleophilic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
